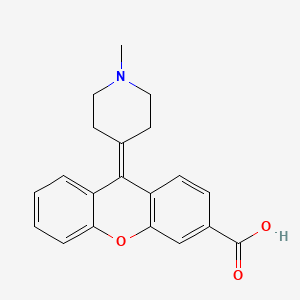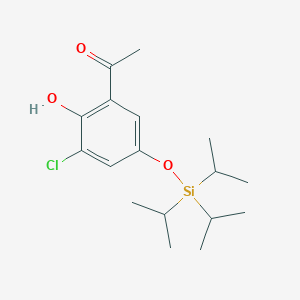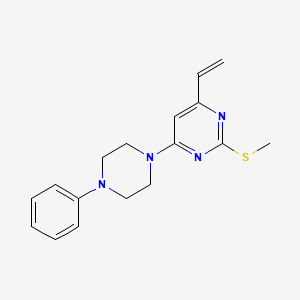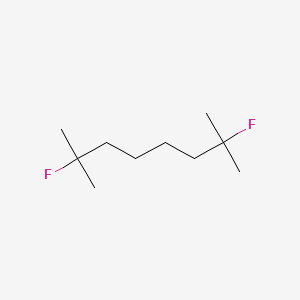
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester is an organic compound that features a selenocyanate group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester typically involves the reaction of 3-(bromomethyl)-2-naphthol with potassium selenocyanate. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The selenocyanate group can be oxidized to form seleninic acid derivatives or reduced to form selenol compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts for Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Oxidation Products: Seleninic acid derivatives
Reduction Products: Selenol compounds
Coupling Products: Complex organic molecules with extended conjugation
Applications De Recherche Scientifique
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester involves its ability to undergo various chemical transformations. The selenocyanate group can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of different products. These interactions can affect molecular targets and pathways, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Selenocyanic acid, 2-(bromomethyl)-1-naphthalenyl ester
- Selenocyanic acid, 4-(bromomethyl)-2-naphthalenyl ester
- Selenocyanic acid, 3-(chloromethyl)-2-naphthalenyl ester
Uniqueness
Selenocyanic acid, 3-(bromomethyl)-2-naphthalenyl ester is unique due to the specific positioning of the bromomethyl group on the naphthalene ring, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
823178-69-4 |
|---|---|
Formule moléculaire |
C12H8BrNSe |
Poids moléculaire |
325.07 g/mol |
Nom IUPAC |
[3-(bromomethyl)naphthalen-2-yl] selenocyanate |
InChI |
InChI=1S/C12H8BrNSe/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)15-8-14/h1-6H,7H2 |
Clé InChI |
KZZHFOXIDBAZCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)CBr)[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)


![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)

![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)

![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)






